molecular formula C10H18Cl2O2 B14464133 Acetic acid, dichloro-, 2-ethylhexyl ester CAS No. 68144-72-9

Acetic acid, dichloro-, 2-ethylhexyl ester

Cat. No.: B14464133
CAS No.: 68144-72-9
M. Wt: 241.15 g/mol
InChI Key: YZINSTAPIVCOFK-UHFFFAOYSA-N
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Description

Acetic acid, dichloro-, 2-ethylhexyl ester is an organic compound with the molecular formula C10H20O2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a solvent and its use in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid, dichloro-, 2-ethylhexyl ester is typically synthesized through the esterification of acetic acid with 2-ethylhexanol. The reaction involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, acetic acid and 2-ethylhexanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, dichloro-, 2-ethylhexyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and 2-ethylhexanol.

    Oxidation: The compound can be oxidized to produce corresponding carboxylic acids and alcohols.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Acetic acid and 2-ethylhexanol.

    Oxidation: Carboxylic acids and alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid, dichloro-, 2-ethylhexyl ester has several applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in esterification reactions.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.

    Industry: Utilized in the production of paints, coatings, and fragrances due to its solvent properties.

Mechanism of Action

The mechanism of action of acetic acid, dichloro-, 2-ethylhexyl ester involves its ability to act as a solvent and reactant in various chemical processes. The ester group in the compound is susceptible to hydrolysis, oxidation, and substitution reactions, which allows it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2-ethylhexyl ester: Similar in structure but lacks the dichloro substitution.

    Acetic acid, (2,4-dichlorophenoxy)-, 2-ethylhexyl ester: Contains a dichlorophenoxy group instead of the dichloro substitution on the acetic acid moiety.

    Ethyl acetate: A simpler ester with a shorter alkyl chain.

Uniqueness

Acetic acid, dichloro-, 2-ethylhexyl ester is unique due to the presence of the dichloro substitution, which imparts distinct chemical properties and reactivity compared to other esters. This substitution can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.

Properties

CAS No.

68144-72-9

Molecular Formula

C10H18Cl2O2

Molecular Weight

241.15 g/mol

IUPAC Name

2-ethylhexyl 2,2-dichloroacetate

InChI

InChI=1S/C10H18Cl2O2/c1-3-5-6-8(4-2)7-14-10(13)9(11)12/h8-9H,3-7H2,1-2H3

InChI Key

YZINSTAPIVCOFK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C(Cl)Cl

Origin of Product

United States

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